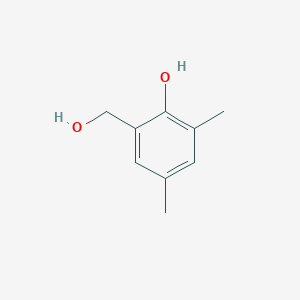

2-(Hydroxymethyl)-4,6-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4,6-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,10-11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGGRRBSDWVAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-13-1 | |

| Record name | 2,4-Dimethyl-6-methylolphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYL-6-METHYLOLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXB3SV3FYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Hydroxymethyl 4,6 Dimethylphenol and Its Derivatives

Formaldehyde-Mediated Condensation Pathways

The most common and direct route to 2-(hydroxymethyl)-4,6-dimethylphenol is the hydroxymethylation of 2,4-dimethylphenol (B51704) using formaldehyde (B43269). This reaction can be catalyzed by either bases or acids, each offering distinct mechanistic pathways and resulting in different product profiles.

Base-Catalyzed Approaches

Base-catalyzed hydroxymethylation of phenols is a well-established method that proceeds through the formation of a phenoxide ion. The increased nucleophilicity of the aromatic ring in the phenoxide facilitates the attack on the electrophilic carbon of formaldehyde. This reaction is typically carried out in an aqueous medium with a stoichiometric amount of a base, such as sodium hydroxide (B78521).

A specific example of a base-catalyzed synthesis involves the reaction of 2,4-dimethylphenol with a 38% aqueous solution of formaldehyde in the presence of sodium hydroxide. The reaction is typically heated to a moderate temperature to ensure a reasonable reaction rate. The product is then isolated by precipitation of its salt, followed by neutralization and extraction.

| Reactant | Moles | Grams |

| 2,4-Dimethylphenol | 0.3 | 36.6 |

| Formaldehyde (38% aq.) | 0.4 | 32.0 |

| Sodium Hydroxide | 0.35 | 14.0 |

Reaction Conditions and Yield:

| Parameter | Value |

| Temperature | 50°C |

| Reaction Time | 4-5 hours |

| Solvent | Water |

| Yield | Not explicitly stated in the provided source, but a light brown solid is obtained. |

The mechanism involves the deprotonation of the phenol (B47542) to form the more reactive phenoxide ion, which then attacks the formaldehyde. The resulting intermediate is then protonated to yield the hydroxymethylphenol. Under basic conditions, the ortho and para positions are activated, but in the case of 2,4-dimethylphenol, the substitution is directed to the available ortho position (C6).

Acid-Catalyzed Approaches

In contrast to base-catalyzed methods, acid-catalyzed hydroxymethylation of phenols proceeds through the activation of formaldehyde by protonation. The protonated formaldehyde acts as a strong electrophile that attacks the electron-rich aromatic ring of the phenol. This approach is characteristic of the synthesis of novolac resins, where multiple formaldehyde additions and subsequent condensations occur.

The mechanism under acidic conditions involves the formation of a carbocation from formaldehyde, which then undergoes electrophilic aromatic substitution on the phenol ring. While this method is widely used for the synthesis of phenolic resins, specific conditions and yields for the targeted synthesis of this compound are not as commonly reported as base-catalyzed methods. The reaction is often more difficult to control to obtain the mono-hydroxymethylated product in high yield, as the initial product can react further to form diarylmethanes and higher oligomers. The use of a trace of hydrochloric acid or toluene-p-sulfonic acid has been noted in the condensation of hydroxymethylphenols with other phenols, indicating their role in promoting such reactions.

Clay-Catalyzed Transformations

In recent years, the use of solid acid catalysts, such as clays, has gained significant attention in organic synthesis due to their environmental benefits, ease of handling, and potential for shape-selectivity.

Montmorillonite K-10 Catalysis

Domino Transformation Pathways

Domino reactions, or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Clay catalysts, including Montmorillonite K-10, have been shown to facilitate such transformations. For instance, a novel domino transformation has been reported involving the reaction of 2-C-hydroxymethyl-d-galactal with 2,6-dimethylphenol (B121312) in the presence of Montmorillonite K-10, leading to a complex phenol derivative nih.gov. Although this example does not involve formaldehyde, it highlights the potential of clay catalysts to mediate complex reaction cascades involving phenols. A hypothetical domino pathway for the reaction of 2,4-dimethylphenol with formaldehyde could involve the initial hydroxymethylation followed by an in-situ etherification or condensation with another phenol molecule, all catalyzed by the clay. However, specific research demonstrating such a pathway for the synthesis of derivatives of this compound is yet to be reported.

Asymmetric Synthetic Routes and Stereochemical Control

The development of asymmetric methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. While this compound itself is not chiral, its derivatives, where the hydroxymethyl group is further functionalized or participates in subsequent reactions, can possess stereogenic centers. Achieving stereochemical control in the synthesis of such derivatives is a significant challenge.

Currently, there are no established asymmetric synthetic routes specifically for this compound. The hydroxymethylation of phenols is generally not a stereoselective process. However, the broader field of asymmetric catalysis offers potential strategies that could be adapted for this purpose. For instance, the use of chiral catalysts, either metal-based or organocatalysts, could in principle differentiate between the enantiotopic faces of the formaldehyde molecule or the prochiral intermediate, leading to an enantiomerically enriched product in subsequent transformations. Research in the asymmetric hydroxymethylation of other carbonyl compounds is an active area, and these methodologies could potentially be extended to phenolic substrates in the future. The primary challenge lies in designing a chiral catalyst that can effectively control the stereochemistry of the addition to the aromatic ring.

Enantioselective Reductions of Biaryl Lactones

A powerful strategy for the atropo-enantioselective synthesis of axially chiral biaryl compounds, including derivatives of this compound, involves the dynamic kinetic resolution of biaryl lactones. This method has been successfully applied to produce compounds with high enantiomeric excess.

The process typically involves the reduction of a configurationally unstable biaryl lactone, which can rapidly interconvert between its enantiomeric forms. In the presence of a chiral reducing agent or a catalyst, one enantiomer is selectively reduced to the desired configurationally stable product. An example is the synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene, a derivative of the target compound. The key step is the atropo-enantioselective reduction of the corresponding biaryl lactone.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-5 (chiral oxazaborolidine) | Configurationally unstable biaryl lactone | (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene | Good | 96 |

This method's success hinges on the careful selection of the chiral catalyst and reaction conditions to favor the dynamic kinetic resolution process, leading to a high degree of stereocontrol.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. While direct synthesis of this compound using this method is not extensively documented in readily available literature, the principles of chiral phosphoric acid catalysis can be applied to reactions involving phenolic compounds and their derivatives.

These catalysts function by activating substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, chiral phosphoric acid catalysis has been successfully employed in the asymmetric addition of naphthols to in situ generated para-quinone methides, producing chiral triarylmethanes with good efficiency and enantioselectivity rsc.org. This demonstrates the potential for controlling reactions at positions ortho to the hydroxyl group in phenols, a key aspect in the synthesis of asymmetrically substituted phenolic compounds. The application of this methodology could foreseeably be extended to the enantioselective formal-type reactions or additions to achieve the synthesis of chiral hydroxymethylated phenols.

Hypothetical Application for a Derivative:

| Catalyst | Reactant A | Reactant B | Potential Product | Expected Outcome |

| Chiral Phosphoric Acid | 2,4-Dimethylphenol | Formaldehyde | Chiral this compound derivative | High enantioselectivity |

Derivatization Strategies via Hydroxymethyl Group Transformations

The hydroxymethyl group of this compound is a versatile functional handle for a variety of derivatization reactions. These transformations allow for the introduction of diverse functionalities, expanding the molecular complexity and potential applications of the parent compound.

Common transformations of the hydroxymethyl group include oxidation, etherification, esterification, and conversion to a halomethyl group. The phenolic hydroxyl group often requires protection during these transformations to prevent side reactions.

Key Derivatization Reactions:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. This provides a route to formyl and carboxyl derivatives, which are valuable intermediates for further synthesis.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields the corresponding ethers. This can be used to introduce a wide range of alkyl or aryl groups.

Esterification: Acylation with acid chlorides or anhydrides produces esters. This is a common strategy for creating prodrugs or modifying the physicochemical properties of the molecule.

Halogenation: The hydroxyl group can be substituted by a halogen, typically chlorine or bromine, using reagents like thionyl chloride or phosphorus tribromide. The resulting halomethyl derivative is a reactive intermediate for nucleophilic substitution reactions.

| Reaction Type | Reagent | Functional Group Transformation |

| Oxidation | Pyridinium chlorochromate (PCC) | -CH₂OH → -CHO |

| Oxidation | Potassium permanganate (KMnO₄) | -CH₂OH → -COOH |

| Etherification | Alkyl halide (R-X), Base | -CH₂OH → -CH₂OR |

| Esterification | Acid chloride (RCOCl), Pyridine (B92270) | -CH₂OH → -CH₂OCOR |

| Halogenation | Thionyl chloride (SOCl₂) | -CH₂OH → -CH₂Cl |

These derivatization strategies underscore the utility of this compound as a versatile building block in organic synthesis.

Elucidating the Reactivity and Reaction Mechanisms of 2 Hydroxymethyl 4,6 Dimethylphenol

Hydrolysis and Methanolysis Kinetics and Mechanisms

The solvolysis of 2-(hydroxymethyl)-4,6-dimethylphenol, particularly under basic or acidic conditions, is not a simple displacement of the hydroxymethyl group. Instead, it proceeds through the formation of a highly reactive intermediate, which governs the kinetics and product distribution of the reaction.

The cornerstone of the reactivity of this compound in condensation and substitution reactions is the formation of an ortho-quinone methide (o-QM) intermediate. researchgate.netmdpi.com Quinone methides are highly electrophilic compounds that readily react with nucleophiles. nih.gov The generation of the o-QM from this compound is typically catalyzed by base or acid.

Under basic conditions, the phenolic proton is abstracted, forming a phenoxide ion. This is followed by the elimination of a hydroxide (B78521) ion from the benzylic position, a process that can occur via an elimination unimolecular conjugate base (E1cb) mechanism. mdpi.com Theoretical studies on similar hydroxymethylphenols suggest that this elimination is the rate-determining step in processes like phenol-formaldehyde resin condensation. researchgate.netmdpi.com The resulting intermediate is 2,4-dimethyl-6-methylidene-cyclohexa-2,4-dienone, the corresponding o-QM.

The formation of this transient o-QM can be represented as follows:

Step 1 (Base-catalyzed): Deprotonation of the phenolic hydroxyl group.

Step 2: Elimination of the hydroxide ion from the hydroxymethyl group to form the o-quinone methide.

This reactive intermediate can then be "trapped" by various nucleophiles. In hydrolysis, the nucleophile is water, leading back to the starting alcohol or to the formation of dimeric and polymeric structures. In methanolysis, methanol (B129727) acts as the nucleophile, adding to the exocyclic methylene (B1212753) group of the o-QM to form the corresponding methyl ether. The high reactivity of quinone methides stems from the large thermodynamic driving force associated with the re-aromatization of the phenyl ring upon nucleophilic addition. nih.gov

Recent research has also demonstrated the generation of o-QMs from ortho-cresol substrates using biocatalysts, where an initial enzymatic hydroxylation of the benzylic C-H bond yields a benzyl (B1604629) alcohol that is in equilibrium with the o-QM under the reaction conditions. chemrxiv.org

The rate of hydrolysis and other reactions of this compound is highly dependent on the pH of the medium. nih.gov This dependence is captured in a pH-rate profile, which plots the observed reaction rate constant against pH. Such profiles are instrumental in identifying the specific reactive species and the dominant reaction mechanisms across different pH ranges.

For related hydroxymethylphenols, studies have shown that the condensation reactions, which proceed via the quinone methide, are fastest under either strongly acidic (pH ≈ 1) or near-neutral to alkaline conditions (pH = 6-7). researchgate.net

Acidic Conditions (low pH): Under acidic conditions, the reaction is catalyzed by H⁺ ions. The hydroxymethyl group is protonated, forming a good leaving group (water). Subsequent departure of water generates a stabilized benzylic carbocation. This carbocation is a resonance-stabilized species and is another pathway to the formation of the quinone methide structure or can be directly attacked by nucleophiles. The rate law in this region would show a first-order dependence on the concentration of H⁺. ic.ac.uk

Neutral/Mildly Basic Conditions: In the near-neutral region, the reaction may proceed via a water-aided elimination mechanism to form the quinone methide. mdpi.com Some studies on similar systems show a pH-independent region where water acts as the nucleophile in a dissociative mechanism. chemrxiv.org

Basic Conditions (high pH): In alkaline solutions, the reaction rate increases with hydroxide ion concentration due to the formation of the more reactive phenoxide ion, which facilitates the E1cb elimination to form the quinone methide. mdpi.com However, studies on 4-hydroxymethylphenol have shown that at very high base concentrations (e.g., when the NaOH/hydroxymethylphenol molar ratio exceeds 0.5), the reaction rate can decrease, suggesting complex interactions and potential involvement of neutral species in the reaction pathway. mdpi.com

The table below summarizes the expected reactive species and primary mechanisms at different pH values.

| pH Range | Primary Reactive Species | Dominant Mechanism | Expected Rate Dependence |

| Acidic (pH < 4) | Protonated this compound | SN1-like (via benzylic carbocation) or acid-catalyzed QM formation | kobs ∝ [H⁺] |

| Neutral (pH ≈ 7) | Neutral this compound | Water-assisted QM formation | Rate may be pH-independent |

| Basic (pH > 9) | 2-hydroxy-3,5-dimethylphenoxide ion | E1cb elimination to form quinone methide | kobs ∝ [OH⁻] (at moderate basicity) |

Oxidative Transformations and Pathways

Phenols are susceptible to oxidation, and this compound is no exception. The presence of activating methyl and hydroxyl groups makes the aromatic ring electron-rich and prone to oxidation by various reagents. libretexts.org Oxidation can lead to a variety of products, including quinones, dimers, or further degradation products, depending on the oxidant and reaction conditions.

Research on the oxidation of the closely related 2,4,6-trimethylphenol (B147578) (TMP) by Fe(III) aquacomplexes shows that it proceeds via a sequential reaction. The first step is the oxidation of a methyl group to a hydroxymethyl group, forming 2,6-dimethyl-4-(hydroxymethyl)phenol (an isomer of the title compound). rsc.org This intermediate is then further oxidized to the corresponding aldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org This suggests a likely oxidative pathway for this compound would involve the oxidation of the hydroxymethyl group to an aldehyde and then potentially to a carboxylic acid, or oxidative coupling reactions.

The general mechanism for phenol (B47542) oxidation often involves the formation of a phenoxy radical through a one-electron oxidation process. wikipedia.orgacs.org This radical is resonance-stabilized, with spin density at the oxygen atom and at the ortho and para positions of the ring. Subsequent reactions of this radical can lead to C-C or C-O coupled dimers and polymers. wikipedia.org

The Wessely oxidation is a classic method for the conversion of phenols into ortho-quinones using lead tetraacetate. While direct studies on the Wessely oxidation of this compound are not prominent in the reviewed literature, the principles of the reaction can be applied. The reaction typically proceeds via the formation of an intermediate acetate (B1210297) ester, followed by nucleophilic attack of the acetate carbonyl oxygen at the ortho position and subsequent elimination.

For this compound, the reaction would be expected to yield an ortho-benzoquinone derivative. However, the hydroxymethyl group could potentially interfere or be involved in side reactions, such as acetylation or oxidation, under the reaction conditions. The steric hindrance from the two methyl groups and the electronic effects of the substituents would also influence the feasibility and outcome of such a transformation.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a powerful activating group and is ortho, para-directing. libretexts.org In this compound, the positions ortho and para to the hydroxyl group are already substituted (with a hydroxymethyl group and two methyl groups). The remaining open position on the ring (position 5) is meta to the hydroxyl group but ortho and para to the methyl groups. The combined activating effect of the hydroxyl and methyl groups makes the ring highly susceptible to electrophilic attack. However, the substitution pattern means that further electrophilic substitution on the aromatic ring is sterically hindered and electronically directed to the less-activated position 5. A more common reaction is electrophilic attack on the electron-rich oxygen atom.

Nucleophilic Substitution: Direct nucleophilic substitution on the aromatic ring is generally difficult for phenols unless there are strong electron-withdrawing groups present. The primary site for nucleophilic attack on this compound is the benzylic carbon of the hydroxymethyl group. As discussed previously (Section 3.1.1), this reaction proceeds most readily via the formation of the highly electrophilic quinone methide intermediate. researchgate.netnih.gov In this two-step mechanism (elimination-addition), the phenoxide first eliminates hydroxide to form the o-QM, which is then rapidly attacked by a nucleophile. This pathway allows for the formal substitution of the hydroxyl group by a wide range of nucleophiles under relatively mild, often basic, conditions. chemrxiv.org

Rearrangement Reactions and Their Mechanistic Insights

Rearrangement reactions involving this compound are often linked to the chemistry of its quinone methide intermediate. For instance, certain quinone methides generated from related structures are known to undergo intramolecular rearrangements. One such possibility is a 1,5-hydride shift. nih.gov In the context of more complex structures derived from this phenol, rearrangements like the Claisen rearrangement could be envisioned if an allyl ether derivative were formed.

A known preparation method for the isomeric 2-hydroxymethyl-3,5-dimethylphenol involves the conversion of 2-dimethylaminomethyl-3,5-dimethylphenol to an acetoxy-benzyl-acetate derivative, which is then reduced. researchgate.net While not a direct rearrangement of the title compound, it highlights the synthetic manipulations possible around the hydroxymethyl-phenol core that can lead to isomeric products, sometimes involving protection and deprotection steps that circumvent direct rearrangement.

Radical Reactions and Environmental Significance

The reaction of phenolic compounds with radicals is of considerable interest, particularly in the context of atmospheric chemistry, where they can influence air quality and the fate of pollutants.

The hydroxyl radical (•OH) is a highly reactive species and is often referred to as the "detergent" of the troposphere because it initiates the degradation of many pollutants. wikipedia.org Its reactions are a primary sink for many volatile organic compounds (VOCs) in the atmosphere. confex.comnih.gov The atmospheric lifetime of a compound is significantly influenced by its reaction rate with •OH. copernicus.org

Specific kinetic or mechanistic studies detailing the reaction of this compound with hydroxyl radicals in atmospheric models were not found in the provided search results. However, based on the known reactivity of phenols and substituted aromatic compounds, a general reaction mechanism can be proposed. The reaction would likely proceed via two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the phenolic hydroxyl group, the benzylic hydroxyl group, or one of the methyl groups. Abstraction from the phenolic hydroxyl group is typically a very fast process for phenols.

•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This adduct can then react further, often with molecular oxygen, leading to ring-opening or the formation of more highly oxidized products. nih.gov

The presence of activating methyl and hydroxymethyl groups on the benzene (B151609) ring would likely make the aromatic ring susceptible to •OH addition. The relative importance of these pathways would depend on various factors, including temperature, pressure, and the presence of other atmospheric species like nitrogen oxides (NOx). confex.com Without specific experimental data, the precise branching ratios and product distributions for the reaction of this compound with hydroxyl radicals remain speculative.

Applications in Polymeric Material Design and Synthesis

Role as a Monomer in Oxidative Coupling Polymerization

Oxidative coupling polymerization is a key method for the synthesis of high-performance aromatic polymers. In this process, phenolic compounds are coupled through the formation of ether or C-C bonds, typically catalyzed by a copper-amine complex in the presence of an oxidant like oxygen.

While 2,6-dimethylphenol (B121312) is the primary monomer for the industrial production of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic, the incorporation of functionalized phenols like 2-(Hydroxymethyl)-4,6-dimethylphenol is a strategy to modify the properties of the resulting polymer. nih.govmdpi.com The phenolic hydroxyl group of this compound can participate in the oxidative coupling polymerization, similar to 2,6-dimethylphenol, leading to its incorporation into the main chain of the PPE. The presence of the hydroxymethyl group introduces a reactive site along the polymer backbone, which can be utilized for further modifications.

The synthesis of PPE and its derivatives through oxidative coupling is influenced by various factors, including the catalyst system, solvent, and the nature of the monomer. Copper-based catalysts, often in combination with amines like pyridine (B92270) or N-butyldimethylamine, are commonly employed to facilitate the polymerization. mdpi.comresearchgate.net The reactivity of the phenolic monomer is a critical factor in the polymerization process.

This compound can be copolymerized with other functional monomers to create specialty polymers with tailored properties. For instance, copolymerization with other substituted phenols can lead to the development of materials with modified thermal properties, solubility, and reactivity. The introduction of the hydroxymethyl group via this comonomer provides a route to functional polymers that can be used in a variety of applications.

The copolymerization of 2,6-dimethylphenol with di-functional phenols, such as tetramethyl bisphenol A, is a known method for producing telechelic PPE oligomers with controlled molecular weights and terminal hydroxyl groups. researchgate.netresearchgate.net Similarly, the incorporation of this compound can be envisioned as a method to introduce pendant hydroxyl groups throughout the polymer chain. These functional groups can enhance properties like adhesion and compatibility with other polymers or serve as sites for subsequent chemical reactions.

A study on the copolymerization of 2,6-dimethylphenol with DOPO-substituted bisphenols demonstrated the synthesis of telechelic PPO oligomers with specific end-groups, highlighting the versatility of oxidative coupling copolymerization in creating functional polymers. mdpi.com

Functionalization of Polymeric Architectures

The hydroxymethyl group on the this compound moiety serves as a handle for the post-polymerization modification of polymer chains, allowing for the introduction of various functionalities.

When this compound is incorporated into a polymer backbone, the pendant hydroxymethyl groups act as reactive sites for grafting side chains. This approach allows for the synthesis of graft copolymers with a variety of properties. The hydroxyl groups can be modified through esterification, etherification, or other reactions to attach different polymer chains or functional molecules. This method of creating hydroxyl-functionalized side chains can significantly alter the physical and chemical properties of the parent polymer, such as its solubility, thermal behavior, and mechanical strength. psu.edu

The presence of hydroxyl groups along a polymer chain can lead to hydrogen bonding, which can influence the material's glass transition temperature and mechanical properties. psu.edu Research on hydroxyl-modified polypropylenes has shown that the incorporation of side chains with OH groups can lead to a densification of amorphous domains and an increase in the glass-transition temperature. psu.edu

The hydroxymethyl group in this compound can be chemically modified to introduce photosensitive functionalities, making it a potential component in the development of cross-linking agents for photosensitive polymers. For instance, the hydroxyl group can be reacted with acrylic acid or methacrylic acid to form an acrylate (B77674) or methacrylate (B99206) ester. These esterified derivatives can then participate in photo-initiated radical polymerization, leading to the formation of a cross-linked network upon exposure to UV light.

Such cross-linking agents are crucial in the formulation of photoresists, coatings, and adhesives that cure upon irradiation. The aromatic core of the this compound derivative can contribute to the thermal stability and mechanical properties of the resulting cross-linked polymer network.

Tailoring Polymer End-Groups and Telechelic Structures

The control of polymer end-groups is a critical aspect of modern polymer synthesis, as it allows for the creation of well-defined macromolecular architectures, such as block copolymers and polymer networks. This compound can be utilized as a chain-end modifying agent to introduce a hydroxyl functionality at the terminus of a polymer chain.

The synthesis of telechelic polymers, which are polymers with functional groups at both ends, is of particular interest. In the context of PPE, telechelic oligomers with terminal hydroxyl groups can be synthesized through the redistribution of high molecular weight PPE in the presence of a bisphenol, or through the oxidative copolymerization of 2,6-dimethylphenol with a diol. researchgate.netresearchgate.net The use of a functionalized phenol (B47542) like this compound as a chain-terminating or initiating species can provide a direct route to polymers with a terminal hydroxyl group. These hydroxyl-terminated polymers can then be used in subsequent reactions, such as chain extension or block copolymer synthesis. For example, dihydroxyl telechelic poly(2,6-dimethyl-1,4-phenylene oxide)s have been synthesized and subsequently reacted with epichlorohydrin (B41342) to create epoxide-terminated polymers. researchgate.net

The ability to precisely place functional groups at the ends of polymer chains is essential for creating advanced materials with complex structures and tailored properties.

Redistribution Reactions in Polymer Chains

The term "redistribution reactions" in the context of phenolic resin chemistry refers to the complex series of chemical transformations that occur within the polymer network during curing and subsequent thermal exposure. wikipedia.org These reactions involve the rearrangement and further reaction of the initial cross-linked structures, leading to a more stable and highly cross-linked final material.

The curing of resol-type phenolic resins, which are rich in hydroxymethyl groups like this compound, is a dynamic process. kirj.ee Initially, at elevated temperatures (around 120 °C), the hydroxymethyl groups condense with each other or with other phenolic rings to form dibenzyl ether and methylene (B1212753) bridges, releasing water in the process. wikipedia.org

Initial Curing Reactions:

Formation of Dibenzyl Ether Bridges: Two hydroxymethyl groups react to form a dibenzyl ether linkage and a molecule of water.

Formation of Methylene Bridges: A hydroxymethyl group reacts with an active site on another phenolic ring to form a methylene bridge and a molecule of water.

These initial cross-linking reactions lead to the formation of a three-dimensional network. However, the curing process does not stop there. The dibenzyl ether bridges are thermally less stable than the methylene bridges. As the temperature increases or upon prolonged heating, these ether linkages can undergo rearrangement and further condensation reactions. This can be considered a form of redistribution within the polymer chain, where the initial linkages are transformed into more stable ones.

Secondary Curing/Redistribution Reactions:

Conversion of Dibenzyl Ether to Methylene Bridges: A dibenzyl ether bridge can decompose to form a methylene bridge and formaldehyde (B43269). The released formaldehyde can then react with other available sites in the polymer network.

Reaction with Phenolic Hydroxyl Groups: The hydroxymethyl groups can also react with the phenolic hydroxyl groups to form other types of ether linkages, which can also be involved in subsequent rearrangements.

Contributions to Specialized Organic Synthesis and Catalysis

Intermediate in Complex Molecular Architectures

The structure of 2-(Hydroxymethyl)-4,6-dimethylphenol makes it an ideal precursor for the synthesis of larger, more complex molecular frameworks, most notably in the creation of macrocycles such as calixarenes. Calixarenes are cyclic oligomers formed from the condensation of phenols and aldehydes, possessing a cup-like shape that allows them to encapsulate smaller molecules or ions. niscpr.res.innih.gov The synthesis of these host-guest chemistry compounds often involves the base-induced reaction of a substituted phenol (B47542) with formaldehyde (B43269). niscpr.res.innih.govresearchgate.net

The general synthetic route to calixarenes involves the reaction of a p-substituted phenol with formaldehyde. nih.govresearchgate.net Substituted phenols like this compound can serve as a monomeric unit in the formation of these macrocycles. The hydroxymethyl group can participate in the condensation reaction, leading to the formation of the methylene (B1212753) bridges that link the phenolic units. The methyl groups on the phenol ring influence the solubility and conformational properties of the resulting calixarene. niscpr.res.in The synthesis of these complex structures can be achieved through both one-step and multi-step processes, often requiring careful control of reaction conditions to obtain the desired cyclic oligomer. nih.gov The ability to create these intricate, three-dimensional structures from relatively simple building blocks like this compound is a testament to its utility in advanced organic synthesis.

Design and Application in Ligand Chemistry

The phenolic and hydroxymethyl functionalities of this compound are excellent starting points for the design of sophisticated ligands for a variety of catalytic applications. These ligands can coordinate with metal centers to form stable and reactive catalysts.

One important class of ligands that can be synthesized from precursors like this compound are Schiff base ligands. These are typically formed through the condensation of an amine with an aldehyde or ketone. nih.govnih.govsemanticscholar.org The hydroxymethyl group of the parent compound can be oxidized to an aldehyde, which can then react with a primary amine to form a Schiff base. These ligands, which often contain both nitrogen and oxygen donor atoms, can form stable complexes with a variety of transition metals, including copper. nih.govnih.govrsc.org

Copper(II) complexes of Schiff base ligands have been shown to be effective catalysts in a range of reactions. nih.gov The geometry and electronic properties of the copper center, dictated by the Schiff base ligand, are crucial for its catalytic performance. For example, square planar copper(II) complexes with bidentate Schiff base ligands have been synthesized and characterized for their potential catalytic applications. nih.gov

A specific area of interest is the use of aminosilane-copper(II) catalyst systems. While direct synthesis of aminosilane (B1250345) ligands from this compound is not widely documented, the principles of ligand design and copper catalysis with related compounds provide a strong basis for its potential in this area. Copper-catalyzed reactions are pivotal in the synthesis of aminosilanes, which are valuable building blocks in organic and medicinal chemistry. chemrxiv.orgnih.gov

The general approach involves the copper-catalyzed addition of a Si-H bond and an N-H or N-O bond across a double bond. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and in controlling the stereoselectivity of the reaction. Aminosilane ligands, which contain both an amino group and a silane (B1218182) moiety, can be synthesized and subsequently complexed with copper(II) to generate active catalysts. The development of new aminosilane ligands is an active area of research, and precursors like this compound offer a platform for creating novel ligand structures. The phenolic hydroxyl could be functionalized with a silane-containing group, and the hydroxymethyl group could be converted to an amine, thus generating a bidentate ligand capable of coordinating with a copper(II) center.

Theoretical Investigations of Reaction Mechanisms

Theoretical chemistry provides powerful tools to model chemical reactions at a molecular level, offering insights that are often inaccessible through experimental means alone. The formation of this compound, typically arising from the reaction of 2,4-dimethylphenol (B51704) with formaldehyde, serves as an excellent case study for the application of these computational methods. researchgate.net Similarly, the hydrolysis of related N-(4-hydroxy-3,5-dimethylbenzyl) derivatives to yield hydroxymethylphenols involves intermediates and transition states that can be effectively studied theoretically.

A potential energy surface (PES) is a fundamental concept in computational chemistry, providing a multidimensional map of a system's energy as a function of its atomic coordinates. wayne.edu The topology of the PES dictates the course of a chemical reaction.

Minima: These points on the PES correspond to the stable geometries of molecules, including reactants, products, and any reaction intermediates. For the hydroxymethylation reaction, the initial reactants (2,4-dimethylphenol and formaldehyde) and the final product (this compound) would occupy energy minima. wayne.edu

Saddle Points: These represent the highest energy point along the most favorable reaction path and correspond to the transition state of the reaction. wayne.edu

The transition state is the critical configuration that a system must pass through for a reaction to occur. Computationally, a transition state is located as a first-order saddle point on the PES, which is characterized by having precisely one imaginary vibrational frequency. wayne.edu This imaginary frequency corresponds to the motion along the reaction coordinate—the path of steepest descent from the transition state down to the reactants and products. This pathway is known as the Minimum Energy Path (MEP). wayne.edu

For the synthesis of this compound, theoretical characterization of the transition state would involve modeling the electrophilic attack of formaldehyde on the aromatic ring of 2,4-dimethylphenol. The geometry and energy of this transition state are critical for understanding the reaction's activation barrier and, consequently, its rate.

While conventional Transition State Theory (TST) assumes the transition state is fixed at the saddle point, Canonical Variational Transition State Theory (CVT) offers a more refined model. scispace.comumn.edu In CVT, the position of the transition state (also known as the dividing surface) is varied along the reaction coordinate to find the location that minimizes the rate of flux, thereby providing a more accurate reaction rate constant by better accounting for trajectories that may recross the barrier. umn.eduumn.edu

A crucial quantum mechanical effect, particularly in reactions involving the transfer of light atoms like hydrogen, is tunneling. umn.edu Tunneling allows particles to penetrate through a potential energy barrier even when they lack the classical energy to surmount it. researchgate.net For the hydroxymethylation of phenols, which can involve proton transfers, neglecting tunneling can lead to a significant underestimation of the reaction rate, especially at lower temperatures. researchgate.net Therefore, highly accurate rate constant calculations combine CVT with multidimensional tunneling corrections, such as the small-curvature tunneling (SCT) or large-curvature tunneling (LCT) methods, to provide a complete theoretical description of the reaction dynamics. nih.gov

Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopy is the primary experimental method for identifying molecules and monitoring the progress of a reaction. Techniques like NMR and UV-Visible spectroscopy provide complementary information that, when paired with computational predictions, offers powerful mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint.

¹H NMR: Would distinguish the different types of protons: the two non-equivalent aromatic protons, the two distinct methyl groups, the phenolic hydroxyl proton, and the protons of the hydroxymethyl (CH₂ and OH) group.

¹³C NMR: Would show a distinct signal for each of the nine unique carbon atoms in the molecule's aromatic ring, methyl groups, and hydroxymethyl substituent. nih.govnih.gov

Beyond static structure confirmation, NMR is invaluable for studying reaction mechanisms. By acquiring spectra over time, one can monitor the decrease in reactant signals and the corresponding increase in product signals, allowing for the determination of reaction kinetics. researchgate.net Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts. nsc.ru Comparing these theoretical spectra with experimental data provides a high level of confidence in the structural assignment of products and any observable intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary from experimental values.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.5 - 5.5 | N/A |

| Aromatic -H (position 3) | 6.8 - 7.0 | 128.0 - 130.0 |

| Aromatic -H (position 5) | 6.6 - 6.8 | 125.0 - 127.0 |

| -CH₂- (hydroxymethyl) | 4.4 - 4.7 | 60.0 - 65.0 |

| -OH (hydroxymethyl) | 1.8 - 2.5 | N/A |

| -CH₃ (position 4) | 2.1 - 2.3 | 20.0 - 22.0 |

| -CH₃ (position 6) | 2.2 - 2.4 | 15.0 - 17.0 |

| C-O (aromatic) | N/A | 150.0 - 155.0 |

| C-CH₂ (aromatic) | N/A | 122.0 - 125.0 |

| C-CH₃ (aromatic, position 4) | N/A | 135.0 - 138.0 |

| C-CH₃ (aromatic, position 6) | N/A | 128.0 - 132.0 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from π to π* orbitals in aromatic compounds. Phenols and their derivatives exhibit characteristic absorption maxima in the UV range.

The position and intensity of these absorption bands are highly sensitive to the electronic structure of the molecule. Changes in substitution, solvent polarity, or pH can lead to noticeable shifts. For example, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion results in a bathochromic (red) shift to a longer wavelength, which can be easily monitored. This technique is particularly useful for detecting the formation of highly conjugated intermediates, such as quinone methides, which are often brightly colored and have distinct absorption profiles compared to their phenolic precursors.

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic transition energies and predict the UV-Vis spectrum of a molecule. nsc.ru By comparing the experimental spectrum of a reaction mixture to the calculated spectra for proposed intermediates, it is possible to identify transient species that may be involved in electron transfer processes during the formation of this compound.

Table 2: Illustrative UV-Vis Absorption Maxima (λ_max) for Phenolic Compounds (Note: These are general ranges and can be influenced by solvent and substitution.)

| Compound Type | Typical λ_max Range (nm) | Transition |

| Simple Phenol | 270 - 280 | π → π |

| Phenoxide Ion | 285 - 295 | π → π |

| Quinone Methide | 350 - 450+ | π → π* (extended conjugation) |

Computational and Spectroscopic Approaches to Understanding 2 Hydroxymethyl 4,6 Dimethylphenol

Spectroscopic Methods

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.gov In the context of 2-(Hydroxymethyl)-4,6-dimethylphenol, ESR spectroscopy is instrumental in elucidating the structure and dynamics of the phenoxyl radical that forms when the parent phenol (B47542) donates its phenolic hydrogen atom. This process is central to its role as a radical scavenger and antioxidant.

The formation of the 2-(hydroxymethyl)-4,6-dimethylphenoxyl radical can be initiated through various methods, including chemical oxidation (e.g., with lead dioxide or ceric sulfate), electrochemical oxidation, or photolysis. nist.govnih.govlibretexts.org Once formed, the unpaired electron is delocalized across the aromatic ring and the oxygen atom. The ESR spectrum of this radical provides a wealth of information about its electronic structure. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine splitting constants (hsc).

The g-factor is a dimensionless quantity that is characteristic of the radical. For most organic radicals, the g-factor is close to that of a free electron (approximately 2.0023). However, for phenoxyl radicals, the g-factor is typically higher, in the range of 2.004 to 2.005, due to the spin-orbit coupling contribution from the oxygen atom. rsc.orgnih.govresearchgate.net This elevated g-factor helps to distinguish phenoxyl radicals from other types of radicals.

Hyperfine splitting arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H). libretexts.org These interactions split the main ESR line into a multiplet pattern. The spacing of these lines, the hyperfine splitting constant (a), is directly proportional to the spin density of the unpaired electron on that particular nucleus. For the 2-(hydroxymethyl)-4,6-dimethylphenoxyl radical, hyperfine splitting would be expected from the protons of the two methyl groups at positions 4 and 6, the proton of the remaining hydrogen on the aromatic ring at position 3 or 5, and the protons of the hydroxymethyl group at position 2.

The magnitude of the hyperfine splitting constants provides a detailed map of the unpaired electron spin distribution. For phenoxyl radicals, the largest spin densities are typically found at the ortho and para positions relative to the oxygen atom. In the case of the radical derived from this compound, the methyl groups at positions 4 and 6 would exhibit significant hyperfine coupling. The hydroxymethyl group at the ortho position also influences the spin density distribution. The analysis of these hyperfine splittings allows for the unambiguous identification of the radical structure. rsc.org

Below is an illustrative data table showing typical ESR hyperfine splitting constants for the closely related 2,4,6-trimethylphenoxyl radical, which serves as a model for understanding the types of interactions expected in the radical of this compound.

| Proton Position | Typical Hyperfine Splitting Constant (Gauss) |

| para-Methyl (p-CH₃) | 10 - 11 |

| ortho-Methyl (o-CH₃) | 5 - 6 |

| meta-Hydrogen (m-H) | 1 - 2 |

Emerging Research Avenues and Future Outlook for 2 Hydroxymethyl 4,6 Dimethylphenol

Novel Synthetic Routes and Sustainable Chemistry

The traditional synthesis of hydroxymethylated phenols often involves the reaction of a phenol (B47542) with formaldehyde (B43269) under basic conditions, a method known as the Lederer-Manasse reaction. prepchem.comresearchgate.net A typical laboratory-scale synthesis for 2-(Hydroxymethyl)-4,6-dimethylphenol (also known as 2,4-Dimethyl-6-hydroxymethylphenol) involves reacting 2,4-dimethylphenol (B51704) with formaldehyde in the presence of a base like sodium hydroxide (B78521). prepchem.com

| Parameter | Condition |

| Starting Material | 2,4-dimethylphenol |

| Reagent | Formaldehyde (38% solution) |

| Catalyst/Base | Sodium hydroxide |

| Solvent | Water |

| Temperature | 50°C |

| Reaction Time | 4-5 hours |

| A summary of a conventional synthesis method for this compound. prepchem.com |

The future of synthesizing this and related phenolic compounds is increasingly geared towards sustainable chemistry principles. mdpi.com This involves several key areas of research:

Catalyst Development: Moving away from stoichiometric amounts of strong bases to catalytic systems is a primary goal. Research into solid acid or base catalysts could simplify product purification, minimize waste, and allow for catalyst recycling. For the related production of 2,6-dimethylphenol (B121312) from phenol and methanol (B129727), solid-phase catalysts like promoted magnesium oxide are being explored in continuous flow reactors, such as fluidized beds, which offer advantages in catalyst regeneration and process control. researchgate.netgoogle.com

Alternative Reagents: While formaldehyde is effective, its toxicity and carcinogenic properties are significant drawbacks. researchgate.net Future research may explore greener alternatives to formaldehyde or develop methods that generate it in-situ to minimize exposure and handling.

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. Asymmetric synthesis routes, such as those used to create chiral derivatives, are also an area of interest, employing transition-metal catalysts like palladium to achieve high selectivity. scispace.com

Advanced Material Applications and Performance Enhancement

The molecular architecture of this compound makes it a prime candidate for developing advanced materials. Its phenolic and alcohol functionalities allow it to act as a monomer, cross-linker, or modifier in a variety of polymer systems.

Polymer Building Block: The parent compound, 2,6-dimethylphenol, is a crucial monomer for producing high-performance engineering plastics like poly(phenylene oxide) (PPO), known for its high-temperature resistance and excellent dielectric properties. researchgate.netwikipedia.org The inclusion of a hydroxymethyl group on this core structure opens up new possibilities for creating novel polymers or modifying existing ones. It can be used in condensation polymerization reactions to form new polyesters, polyethers, or phenolic resins with tailored properties.

Epoxy Resin and Polyurethane Systems: The hydroxymethyl group can react with isocyanates to form polyurethanes, while the phenolic hydroxyl can participate in curing reactions of epoxy resins. google.comriverlandtrading.com Incorporating this compound into these systems could enhance thermal stability, chemical resistance, and mechanical strength. Its derivatives are also explored as stabilizers for organic materials, including polyurethanes and polyamides, protecting them against thermal and oxidative degradation. google.com

Star Polymers and Dendrimers: Structurally related molecules like 2,4,6-tris-hydroxymethyl phenol are used as cores for star polymers, which have applications as flocculants for water treatment. researchgate.net this compound could serve as a branching unit or a functional surface molecule in the synthesis of complex, three-dimensional macromolecules for applications in drug delivery, coatings, and nanotechnology. researchgate.net

| Potential Application | Role of this compound | Key Functional Groups Involved |

| High-Performance Resins | Monomer / Cross-linker | Phenolic -OH, Hydroxymethyl -CH₂OH |

| Epoxy Formulations | Curing Agent / Modifier | Phenolic -OH |

| Polyurethanes | Chain Extender / Cross-linker | Hydroxymethyl -CH₂OH |

| Material Stabilizers | Antioxidant Additive | Phenolic -OH |

| Functional Polymers | Building Block for Star Polymers | Hydroxymethyl -CH₂OH |

Deeper Mechanistic Understanding Through Advanced Characterization

A thorough understanding of the structure and reactivity of this compound is essential for optimizing its synthesis and predicting its behavior in material applications. Advanced characterization techniques are crucial in this endeavor.

Spectroscopic and Chromatographic Analysis: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for confirming the molecular structure and identifying the key functional groups. prepchem.comusu.ac.id Gas chromatography coupled with mass spectrometry (GC-MS) is used to analyze reaction mixtures and determine product purity. usu.ac.id

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net For example, analysis of the related compound 2-Hydroxymethyl-4-methylphenol reveals a complex three-dimensional network formed through O-H···O hydrogen bonds between the phenolic and hydroxymethyl groups of adjacent molecules. researchgate.net This insight is critical for understanding its physical properties and how it may pack in a polymer matrix.

| Crystallographic Data for the related compound 2-Hydroxymethyl-4-methylphenol | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.322 |

| b (Å) | 5.4697 |

| c (Å) | 8.4504 |

| β (°) ** | 101.447 |

| Volume (ų) ** | 739.4 |

| Data obtained from X-ray diffraction analysis provides a precise structural model of the molecule in the solid state. researchgate.net |

Computational and Kinetic Studies: Molecular orbital calculations and other computational methods are used to predict reaction rates and mechanisms, such as the hydroxymethylation of phenols. researchgate.net These theoretical studies complement experimental work by providing insight into transition states and reaction pathways that are difficult to observe directly. Kinetic studies, which measure the rate of reaction under various conditions, are essential for optimizing synthesis and understanding the factors that control product formation. researchgate.net For more complex systems derived from this compound, techniques like cyclic voltammetry can be used to determine electrochemical properties and optical band gaps. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.